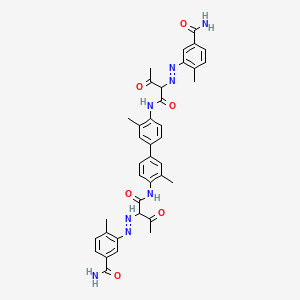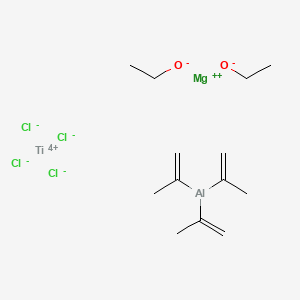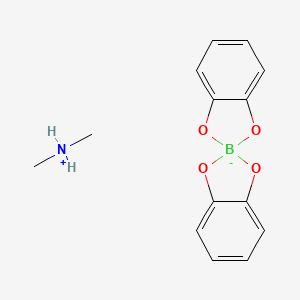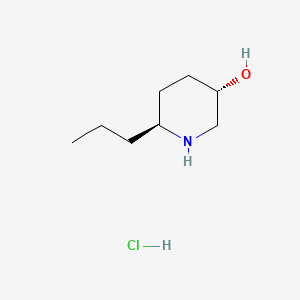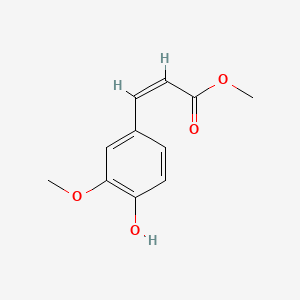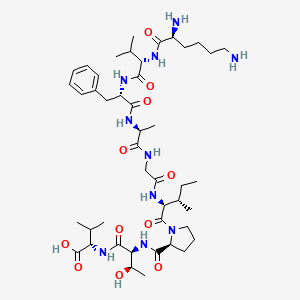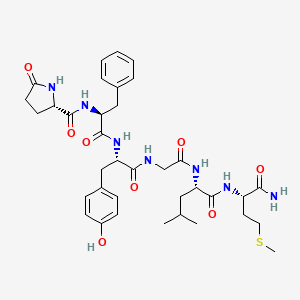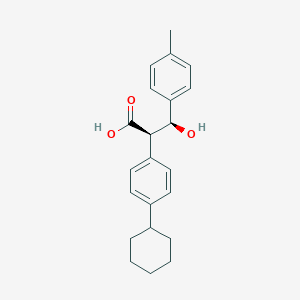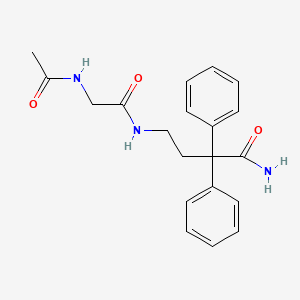
Xsu9yax3AA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is chemically described as S-(-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-{4-amino-3,3-dimethylpiperidin-1-yl}-4-oxo-quinoline-3-carboxylic acid hydrochloride monohydrate . This compound has shown significant potential in combating bacterial infections, particularly those caused by resistant strains of bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of WCK-1152 Hydrochloride involves the chiral resolution of a mixture of enantiomers. The process begins with the preparation of the core structure, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid. This core is then reacted with 4-amino-3,3-dimethylpiperidine to form the desired product . The reaction conditions typically involve the use of a buffer solution with a pH of 2.1, maintained by dissolving trifluoroacetic acid in water .
Industrial Production Methods: Industrial production of WCK-1152 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The enantiomeric purity of the compound is determined using high-performance liquid chromatography (HPLC), which ensures that the final product meets the required standards for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: WCK-1152 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the reactions involving WCK-1152 Hydrochloride include trifluoroacetic acid, methanol, and various buffer solutions. The conditions for these reactions are carefully controlled to maintain the stability and activity of the compound .
Major Products Formed: The major products formed from the reactions involving WCK-1152 Hydrochloride are typically derivatives with enhanced antibacterial activity. These derivatives are tested for their efficacy against resistant bacterial strains .
Wissenschaftliche Forschungsanwendungen
WCK-1152 Hydrochloride has a wide range of scientific research applications. It is primarily used in the field of medicinal chemistry for the development of new antibacterial agents. The compound has shown significant activity against fluoroquinolone-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . Additionally, it is being studied for its potential use in treating respiratory infections and other bacterial diseases .
Wirkmechanismus
The mechanism of action of WCK-1152 Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, WCK-1152 Hydrochloride effectively prevents bacterial cell division and growth, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to WCK-1152 Hydrochloride include WCK-1153 and WCK-771. These compounds share a similar core structure but differ in their side chains and specific activity against bacterial strains .
Uniqueness: WCK-1152 Hydrochloride is unique due to its high potency against fluoroquinolone-resistant bacterial strains. It has shown superior activity compared to other fluoroquinolones, making it a valuable candidate for further clinical development .
Eigenschaften
CAS-Nummer |
473839-18-8 |
|---|---|
Molekularformel |
C21H27ClFN3O4 |
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H26FN3O4.ClH/c1-21(2)10-24(7-6-15(21)23)17-14(22)8-12-16(19(17)29-3)25(11-4-5-11)9-13(18(12)26)20(27)28;/h8-9,11,15H,4-7,10,23H2,1-3H3,(H,27,28);1H/t15-;/m0./s1 |
InChI-Schlüssel |
OBSJQTCTSCRURB-RSAXXLAASA-N |
Isomerische SMILES |
CC1(CN(CC[C@@H]1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C.Cl |
Kanonische SMILES |
CC1(CN(CCC1N)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



